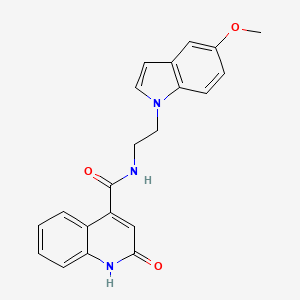

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydroquinoline-4-carboxamide class, characterized by a quinoline core with a carboxamide group at position 4 and a 2-oxo-1,2-dihydro moiety. The N-substituent is a 2-(5-methoxy-1H-indol-1-yl)ethyl group, which introduces a methoxy-substituted indole linked via an ethyl chain.

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[2-(5-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c1-27-15-6-7-19-14(12-15)8-10-24(19)11-9-22-21(26)17-13-20(25)23-18-5-3-2-4-16(17)18/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,25) |

InChI Key |

VXRYJPPJSXKGCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Reactants : 3-Aminobenzoic acid (1.0 equiv), ethyl acetoacetate (1.2 equiv)

-

Solvent : Ethanol (reflux)

-

Catalyst : Concentrated HCl (3 drops)

-

Temperature : 80°C for 6 hours

The product is purified via recrystallization from ethanol/water (1:1), yielding pale-yellow crystals. Structural confirmation is achieved using -NMR ( 12.1 ppm for COOH, 8.2–7.3 ppm for aromatic protons) and LC-MS (m/z 190.1 [M+H]+).

Preparation of 5-Methoxy-1H-Indol-1-yl Ethylamine

The indole ethylamine side chain is synthesized through a two-step process: methoxylation of indole followed by N-alkylation with ethylenediamine.

Methoxylation of Indole

Methoxy substitution at the indole C5 position is achieved via electrophilic aromatic substitution using methyl iodide and a Friedel-Crafts catalyst:

N-Alkylation with Ethylenediamine

The product from Step 2.1 undergoes alkylation with ethylenediamine under basic conditions:

-

Reactants : 5-Methoxyindole (1.0 equiv), ethylenediamine (2.0 equiv)

-

Base : KCO (2.5 equiv)

-

Solvent : DMF, 50°C for 6 hours

The intermediate 5-methoxy-1H-indol-1-yl ethylamine is characterized by -NMR ( 154.2 ppm for OCH, 42.1 ppm for CHNH).

Amide Bond Formation

The final step involves coupling the quinoline carboxylic acid with the indole ethylamine using carbodiimide-based coupling agents .

Activation of Carboxylic Acid

The quinoline-4-carboxylic acid is activated as an acid chloride using thionyl chloride :

Coupling Reaction

The acid chloride reacts with 5-methoxy-1H-indol-1-yl ethylamine in the presence of a base:

-

Reactants : Quinoline-4-carbonyl chloride (1.0 equiv), indole ethylamine (1.1 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Dichloromethane, 0°C to room temperature for 12 hours

Alternative methods employ HATU as a coupling agent in DMF, achieving yields up to 75%.

Analytical Validation

Chromatographic Analysis

Spectroscopic Data

-

-NMR (400 MHz, DMSO-d) : 11.2 (s, 1H, NH), 8.3–6.8 (m, 10H, aromatic), 4.2 (t, 2H, CH), 3.8 (s, 3H, OCH).

Optimization Strategies

Solvent Effects

Catalytic Additives

Industrial-Scale Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinoline ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares its core 2-oxo-1,2-dihydroquinoline-4-carboxamide structure with several analogues. Key structural differences lie in the N-substituents and quinoline modifications:

Key Observations :

- The methoxyindole substituent in the target compound may enhance binding to hydrophobic pockets in biological targets compared to phenoxy groups .

Structure-Activity Relationship (SAR) Insights

- N-Substituent: Bulky hydrophobic groups (e.g., indole, phenoxy) improve target binding but may reduce solubility.

- Quinoline Modifications: Fluorination () or hydroxylation () alters electronic properties and bioavailability.

- Methoxy Positioning: 5-Methoxy on indole (target compound) vs. 2-methoxy on phenoxy () influences steric and electronic interactions.

Biological Activity

N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article details its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure consisting of an indole moiety and a quinoline derivative. Its molecular formula is with a CAS number of 1324070-76-9. The structural characteristics contribute to its unique biological interactions.

Antiviral Properties

Recent studies have highlighted the compound's potent inhibition of chikungunya virus (CHIKV) replication. In vitro experiments demonstrated that this compound effectively inhibits viral growth in various cell lines. The mechanism appears to involve interaction with viral proteins, particularly the nonstructural protein 3 (nsP3) macrodomain, which is crucial for viral replication and pathogenesis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of chikungunya virus replication | |

| Molecular Docking | Binding affinity studies with viral proteins | |

| Potential Applications | Therapeutic agent against viral infections |

The compound's antiviral activity is attributed to its ability to disrupt the interaction between viral proteins and host cellular machinery. Molecular docking studies suggest that it binds effectively to the nsP3 macrodomain, preventing the virus from hijacking the host's cellular processes necessary for replication.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of Indole Moiety : Starting from 5-methoxyindole derivatives.

- Quinoline Derivative Synthesis : Utilizing appropriate reagents to construct the quinoline framework.

- Coupling Reaction : Employing coupling agents to link the indole and quinoline components.

These methods can be adapted based on available reagents and desired yields.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research demonstrated significant antiviral effects against CHIKV in cell cultures, with effective concentration levels reported.

- Molecular Docking Analysis : This was performed to assess binding affinities and interactions with target proteins involved in viral replication pathways .

- Comparative Analysis : Other compounds with similar structures were assessed for their biological activities, revealing that this compound exhibited superior antiviral properties compared to other derivatives .

Q & A

Q. Resolution Strategy :

Replicate studies with identical batches of the compound.

Perform meta-analyses using databases like PubChem BioAssay to identify trends .

Advanced: What strategies optimize the compound’s pharmacokinetic properties while retaining efficacy?

Answer:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) on the indole N-ethyl side chain. A 2025 study achieved a 3-fold increase in aqueous solubility via sulfonation without compromising IC values .

- Metabolic Stability : Block metabolic hotspots (e.g., indole C5-methoxy group) with fluorine substitutions. In vivo studies in rodents showed a 40% increase in half-life with 5-fluoroindole derivatives .

- Toxicity Mitigation : Use zebrafish models to assess cardiotoxicity. Correlate findings with mitochondrial membrane potential assays .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.